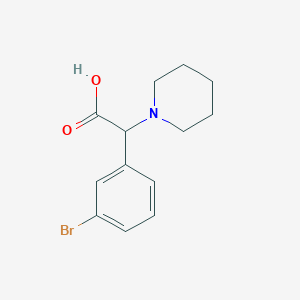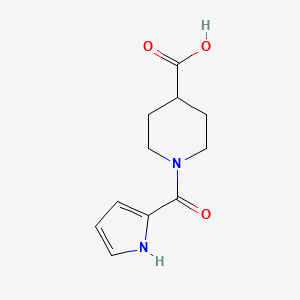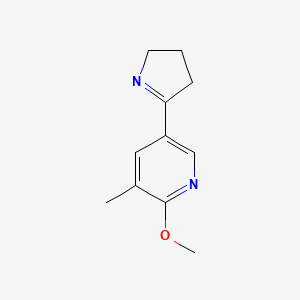
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-méthoxy-3-méthylpyridine est un composé organique hétérocyclique de formule moléculaire C11H14N2O. Il présente un cycle pyridine substitué par un groupe méthoxy et un groupe méthyle, ainsi qu'un cycle pyrrolidine fusionné au cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-méthoxy-3-méthylpyridine peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la condensation de la 2-méthoxy-3-méthylpyridine avec un dérivé de pyrrolidine approprié en conditions acides ou basiques. La réaction nécessite généralement un catalyseur, tel que le chlorure de fer(III), pour faciliter la formation du cycle pyrrolidine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour éliminer les impuretés et obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-méthoxy-3-méthylpyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le cycle pyridine en un dérivé dihydropyridine ou tétrahydropyridine.
Substitution : Les groupes méthoxy et méthyle sur le cycle pyridine peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les composés organométalliques (par exemple, les réactifs de Grignard) sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des dérivés de dihydropyridine. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de recherche scientifique
La 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-méthoxy-3-méthylpyridine a plusieurs applications de recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif dans le développement de médicaments.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de la 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-méthoxy-3-méthylpyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées dans son action.
Applications De Recherche Scientifique
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine, 3-(1-pyrrolin-2-yl)- :
2-(3-Pyridyl)-1-pyrroline : Un autre composé apparenté avec un cycle pyridine fusionné à un cycle pyrrolidine, mais avec des substituants différents.
Unicité
La 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-méthoxy-3-méthylpyridine est unique en raison de la présence de groupes méthoxy et méthyle sur le cycle pyridine, ce qui peut influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
YTAFLTRZOBTCNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC)C2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


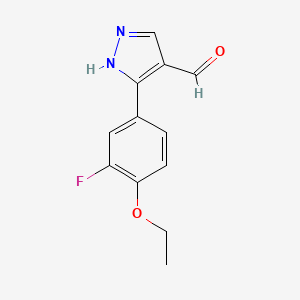
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
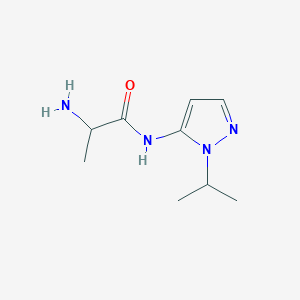
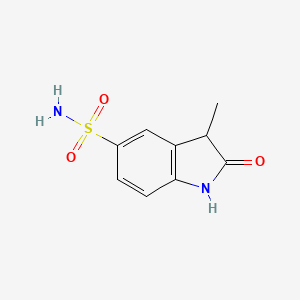
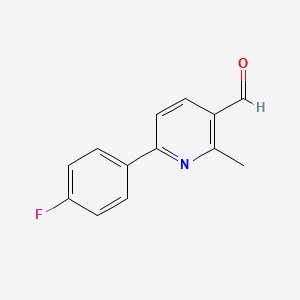
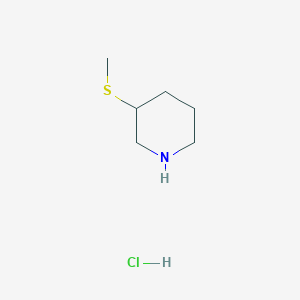
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
